molecular formula C13H14O3 B14367741 Methyl 2-hydroxy-2-phenylhex-3-ynoate CAS No. 92956-85-9

Methyl 2-hydroxy-2-phenylhex-3-ynoate

Cat. No.: B14367741
CAS No.: 92956-85-9
M. Wt: 218.25 g/mol
InChI Key: BFZNWVBVDFPLCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-phenylhex-3-ynoate can be achieved through various organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions and reagents used in industrial settings can vary based on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-phenylhex-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2-phenylhex-3-ynoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-phenylhex-3-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The aromatic ring and triple bond may also contribute to its reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-2-phenylhex-3-ynoate is unique due to its combination of functional groups and structural features, such as the presence of a triple bond and an aromatic ring.

Properties

CAS No.

92956-85-9

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-hydroxy-2-phenylhex-3-ynoate

InChI

InChI=1S/C13H14O3/c1-3-4-10-13(15,12(14)16-2)11-8-6-5-7-9-11/h5-9,15H,3H2,1-2H3

InChI Key

BFZNWVBVDFPLCC-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

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